1-(tert-Butoxy)-4-nitrobenzene

Organic synthesis Nucleophilic aromatic substitution Yield optimization

Medicinal chemists relying on 4-nitroanisole or 4-nitrophenol as p-nitrophenol surrogates face harsh BBr₃ demethylation or wasteful protection/deprotection cycles that erode yield in multistep sequences. 1-(tert-Butoxy)-4-nitrobenzene eliminates this bottleneck through orthogonal reactivity: • The acid-labile tert-butyl ether cleaves selectively under mild TFA or HCl conditions, leaving the nitro group intact for upstream transformations. • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro to aniline while preserving the t-Bu ether, enabling late-stage amide coupling or diazonium chemistry. • ≥98% purity minimizes catalyst poisoning and side reactions, supporting reproducible scale-up from gram to bulk quantities.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 2109-72-0
Cat. No. B1278447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxy)-4-nitrobenzene
CAS2109-72-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H13NO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3
InChIKeyWQGIOEFHXBODQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butoxy)-4-nitrobenzene Sourcing Guide


1-(tert-Butoxy)-4-nitrobenzene (CAS 2109-72-0) is a para-substituted nitroaromatic featuring a tert-butyl ether moiety, widely utilized as a protected phenol synthon in multistep organic synthesis . The compound combines the strong electron-withdrawing character of a nitro group with the steric bulk and acid-lability of a tert-butyl protecting group, enabling orthogonal functionalization strategies not achievable with simpler nitroaromatic analogs . Commercial availability typically ranges from 98% purity specification across multiple research suppliers, with pricing structures varying significantly by packaging scale and regional availability .

Strategy Orthogonal protecting group via acid-labile tert-butyl ether
Role Masked p-nitrophenol synthon for multistep synthesis
Procurement Reproducible commercial specification from multiple qualified suppliers

Why 1-(tert-Butoxy)-4-nitrobenzene Cannot Be Substituted


Procurement specialists and medicinal chemists evaluating p-nitroaromatic building blocks face a critical divergence: while 4-nitroanisole (CAS 100-17-4) and 4-nitrophenol (CAS 100-02-7) offer simpler cost profiles, they impose synthetic constraints that 1-(tert-Butoxy)-4-nitrobenzene specifically resolves. The tert-butyl group introduces a bifurcated reactivity profile—it can be selectively cleaved under acidic conditions to unveil the phenolic hydroxyl without disturbing the nitro group, whereas 4-nitroanisole's methyl ether requires harsher demethylation protocols (e.g., BBr₃, strong Lewis acids) that can compromise acid-sensitive functionalities elsewhere in the molecule [1]. Conversely, directly employing 4-nitrophenol necessitates additional protection/deprotection cycles to mask the free hydroxyl during upstream transformations, adding steps and reducing overall yield . The quantitative evidence below demonstrates where this differentiation translates into measurable advantages for synthetic route selection and supplier qualification.

4-Nitroanisole
Methyl ether requires harsher demethylation (e.g., BBr₃) that may compromise acid-sensitive groups; orthogonal cleavage profile cannot be replicated.
4-Nitrophenol
Free hydroxyl adds protection/deprotection cycles before upstream transformations, reducing overall yield and introducing extra synthetic steps.

1-(tert-Butoxy)-4-nitrobenzene Differentiation Evidence


Synthetic Yield: 4-Bromo vs. 4-Chloro Precursor

In a standardized synthetic protocol employing identical reaction conditions, 1-(tert-Butoxy)-4-nitrobenzene was produced in 98% yield when starting from 4-bromo-1-nitrobenzene, compared to 93% yield from 4-chloro-1-nitrobenzene . The synthesis proceeds via nucleophilic substitution of the halide by tert-butoxide, with the higher yield from the bromo precursor attributed to the superior leaving group ability of bromide relative to chloride under these conditions. The reaction mixture was subjected to silica gel chromatography using ethyl acetate/hexane gradient (0-10%) for purification. The patent documentation further validates the commercial viability of this route . 1H NMR and 13C NMR characterization data confirm the structural identity of the isolated product: 1H NMR (300 MHz, CDCl₃) δ 8.16 (d, 2H, J=9.0 Hz), 7.05 (d, 2H, J=9.0 Hz), 1.46 (s, 9H); 13C NMR (100 MHz, CDCl₃) δ 161.87, 142.35, 125.16, 121.62, 80.56, 28.78 .

Synthetic Yield
Head-to-head
98% yield (from 4-bromo-1-nitrobenzene) vs 93% (from 4-chloro-1-nitrobenzene), +5% absolute advantage
Supports precursor selection for synthetic route optimization
Reported under standardized protocol; bromo precursor may reduce material waste
Organic synthesis Nucleophilic aromatic substitution Yield optimization

Commercial Purity Consistency Across Vendors

Commercial sourcing of 1-(tert-Butoxy)-4-nitrobenzene consistently meets a ≥98% purity specification across multiple established chemical suppliers . This specification is documented in product certificates of analysis and technical datasheets from suppliers including Aladdin Scientific (Product No. T1064330) , CymitQuimica (Ref. 54-OR909486) , and Leyan (Product No. 1279828) . The uniformity of this purity threshold across independent supply chains indicates a well-established manufacturing process with reproducible quality control outcomes. For comparison, the structurally related analog 4-nitroanisole is commercially available at 99% purity , though this marginal 1% purity differential is offset by the functional group advantages of the tert-butyl ether for orthogonal protection strategies.

Purity Consistency
Data to verify
≥98% specification documented by Aladdin, CymitQuimica, Leyan; comparator 4-nitroanisole ≥99%
Reproducible commercial specification simplifies vendor qualification
Supplier-reported; independent QC verification recommended for critical steps
Quality control Procurement specification Vendor qualification

Cost Structure and Volume Discounts

Pricing data from established research chemical suppliers reveals a nonlinear cost-per-gram structure for 1-(tert-Butoxy)-4-nitrobenzene, with substantial volume discounts at larger packaging scales . At the 1g scale, pricing from Aladdin Scientific is approximately ¥573.90/g (approximately $79/g), while the 100g scale reduces the unit cost to ¥109.69/g (approximately $15/g)—a reduction of approximately 81% in cost per gram . European supplier CymitQuimica offers pricing at €161.00/g (1g), €60.20/g (5g), and €28.00/g (25g), demonstrating a similar nonlinear discount curve . For context, 4-nitroanisole (CAS 100-17-4) is priced at approximately €10.12/g for 25g scale , representing a cost differential attributable to the additional synthetic steps required to install the tert-butyl ether functionality. Procurement decisions should balance this upfront cost premium against the downstream value of orthogonal protecting group strategy.

Cost Structure
Supporting evidence
¥573.90/g (1g) → ¥109.69/g (100g); vs 4-nitroanisole ~€10.12/g (25g)
Nonlinear volume discounts reduce unit cost at scale
Pricing data from Aladdin and CymitQuimica (2023–2024); procurement planning advised
Cost analysis Bulk procurement Supply chain economics

Refrigerated Storage and Handling Stability

Safety and handling documentation for 1-(tert-Butoxy)-4-nitrobenzene specifies storage under refrigerated conditions in closed vessels to maintain product integrity and safety . The material safety data sheet (MSDS) indicates conditions to avoid include heat, flames, and sparks, with incompatible materials comprising oxidizing agents . In the event of thermal decomposition, hazardous combustion products including carbon monoxide and nitrogen oxides may be generated . For comparison, 4-nitroanisole (CAS 100-17-4) is classified as combustible but typically does not mandate refrigerated storage under standard conditions , reflecting the differential thermal and oxidative stability imparted by the tert-butyl ether versus methyl ether moiety. The nitroaromatic core confers environmental persistence and resistance to degradation common to this compound class [1], though the tert-butyl group introduces acid-lability absent in 4-nitroanisole.

Storage Stability
Class-level inference
Refrigerated, closed vessels; 4-nitroanisole stable at ambient, dry conditions
Cold-chain storage may affect logistics and total cost of ownership
Based on MSDS; acid-lability of tert-butyl ether distinguishes from methyl analog
Stability Storage conditions Safety data

1-(tert-Butoxy)-4-nitrobenzene Key Applications


Protected Phenol Synthon for Orthogonal Deprotection

1-(tert-Butoxy)-4-nitrobenzene functions as a masked p-nitrophenol equivalent, wherein the tert-butyl ether protecting group can be selectively cleaved under acidic conditions (e.g., TFA, HCl) without affecting acid-stable functionalities elsewhere in the molecule [1]. This orthogonal protection strategy is particularly valuable in multistep syntheses of pharmaceutical intermediates where the phenolic hydroxyl must be unveiled at a late stage after nitro group reduction or subsequent functionalization. The 98% isolated yield achievable from the 4-bromo-1-nitrobenzene precursor route provides a robust entry point for generating this protected building block at scale .

Precursor to 4-Aminophenyl tert-Butyl Ether

The nitro group of 1-(tert-Butoxy)-4-nitrobenzene undergoes facile catalytic hydrogenation (H₂ with Pd/C or similar catalyst) to yield 4-aminophenyl tert-butyl ether . This transformation preserves the acid-labile tert-butyl ether intact, generating an aniline derivative suitable for subsequent amide coupling, diazonium chemistry, or heterocycle construction. The commercial availability of 1-(tert-Butoxy)-4-nitrobenzene at ≥98% purity across multiple vendors ensures reliable starting material quality for this reduction step, minimizing side reactions from impurities that could compromise catalyst activity or product isolation .

Electrophilic Aromatic Substrate with para-Directing Effects

The tert-butoxy substituent exerts a strong +M (mesomeric electron-donating) effect that directs incoming electrophiles exclusively to the ortho positions relative to the ether oxygen, while the nitro group deactivates the ring toward electrophilic aromatic substitution [2]. This electronic push-pull configuration is documented in the literature for tert-butyl aryl ethers, which exhibit superior para-directing selectivity compared to methyl ethers due to the steric bulk of the tert-butyl group. For example, tert-butylbenzene demonstrates 79.5% para-selectivity in nitration reactions [2], a class-level inference applicable to 1-(tert-Butoxy)-4-nitrobenzene in orthogonal functionalization schemes where precise regiocontrol is essential for generating single-isomer products.

Nucleophilic Aromatic Substitution for Biaryl Construction

Following reduction of the nitro group to the corresponding aniline, the resulting 4-aminophenyl tert-butyl ether can undergo diazotization and subsequent Sandmeyer-type reactions or serve as a coupling partner in palladium-catalyzed cross-couplings. Additionally, the nitro group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro moiety, enabling introduction of amine, alkoxide, or thiol nucleophiles while the tert-butyl ether remains intact . The documented stability of nitrophenyl ethers toward thermal and photochemical degradation [3] supports their utility in reaction sequences requiring elevated temperatures or extended reaction times.

Application
Selection Property
Validation Focus
Protected phenol synthon
Acid-cleavable tert-butyl ether
Orthogonal deprotection compatibility
Precursor to 4-aminophenyl tert-butyl ether
Nitro reduction compatibility
Catalytic hydrogenation efficiency and aniline purity
Electrophilic aromatic substitution substrate
Regioselectivity control
para-Directing selectivity in EAS
Nucleophilic aromatic substitution
Nitro activation for SNAr
ortho/para substitution regiochemistry

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